![molecular formula C16H30N2O2 B2515837 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 2320381-82-4](/img/structure/B2515837.png)
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3,3-dimethylbutan-1-one
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Description
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3,3-dimethylbutan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. MPHP is structurally similar to other synthetic cathinones such as alpha-PVP and MDPV, which are known to have stimulant and psychoactive effects.
Scientific Research Applications
Synthesis and Characterization
Synthesis and NMR Spectral Studies : A study by Prakash et al. (2013) described the synthesis of compounds related to 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3,3-dimethylbutan-1-one, focusing on [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiozolidin-4-ones. These compounds were synthesized through the condensation of N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-one thiosemicarbazones with ethyl 2-bromopropionate and characterized using various NMR techniques. Antimicrobial activities were also investigated, showing effectiveness against bacterial and fungal strains (Prakash, Pandiarajan, & Kumar, 2013).
Synthesis of 3-Hydroxy and 3-Amino N-Heterocycles : Sunose et al. (1998) explored the synthesis of 3-hydroxy and 3-amino 2-substituted N-heterocycles, including pyrrolidines and piperidines, from N-sulfonyl heterocyclic enamines under asymmetric epoxidation and dihydroxylation conditions. This process led to the formation of diols and provided a route to 3-amino-2-methoxypyrrolidine derivatives (Sunose, Anderson, Orpen, Gallagher, & Macdonald, 1998).
Antimicrobial and Biological Activities
Selective Killing of Bacterial Persisters : Kim et al. (2011) identified a compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This compound caused persisters to revert to an antibiotic-sensitive state, providing a novel approach to eradicating bacterial persisters (Kim et al., 2011).
Photodynamic Antimicrobial Activity
Enhanced Photodynamic Antimicrobial Activity : Magadla and Nyokong (2020) reported on the synthesis of 1-(2-Methoxyethyl)piperidine substituted Zn phthalocyanine complexes, which were loaded into silica nanoparticles and surface-modified with ampicillin. These conjugates showed significant photodynamic antimicrobial activity, with log reduction values above 9 towards Staphylococcus aureus upon photoactivation, highlighting their potential in antimicrobial applications (Magadla & Nyokong, 2020).
properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)11-15(19)17-8-5-13(6-9-17)18-10-7-14(12-18)20-4/h13-14H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCOJAASPUIYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one |
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